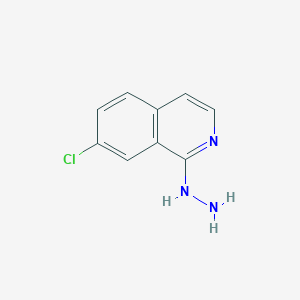![molecular formula C7Cl4FN3 B13683022 2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13683022.png)
2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine is a heterocyclic compound characterized by the presence of chlorine and fluorine atoms attached to a pyrido[4,3-d]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine typically involves the chlorination and fluorination of pyrido[4,3-d]pyrimidine derivatives. One common method includes the reaction of pyrido[4,3-d]pyrimidine with chlorine gas in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms with hydroxyl or alkoxy groups.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce nitro or sulfonic groups.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidine derivatives, which can have different functional groups such as hydroxyl, alkoxy, nitro, or sulfonic groups.
Wissenschaftliche Forschungsanwendungen
2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving halogenated heterocycles.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, through its halogenated functional groups. These interactions can lead to the inhibition or activation of biological pathways, resulting in various pharmacological effects. The compound’s high degree of halogenation enhances its lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: Similar in structure but with one less chlorine atom, affecting its reactivity and applications.
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Lacks fluorine and has a different substitution pattern, leading to different chemical properties and uses.
Uniqueness
2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine is unique due to its specific pattern of halogenation, which imparts distinct electronic and steric properties. These properties make it particularly valuable in applications requiring high reactivity and specificity, such as targeted drug design and advanced material synthesis.
Eigenschaften
Molekularformel |
C7Cl4FN3 |
|---|---|
Molekulargewicht |
286.9 g/mol |
IUPAC-Name |
2,4,5,7-tetrachloro-8-fluoropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7Cl4FN3/c8-4-1-3(2(12)6(10)14-4)13-7(11)15-5(1)9 |
InChI-Schlüssel |
NXOXEWIRSXSBHV-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(N=C1Cl)Cl)F)N=C(N=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13682955.png)


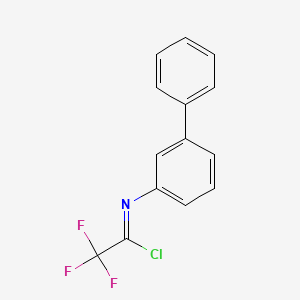

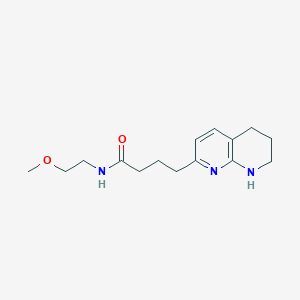
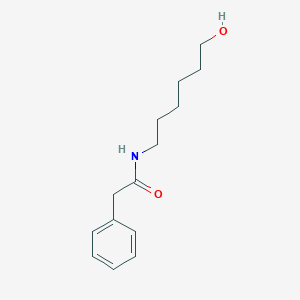

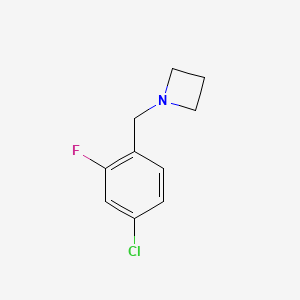

![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)
![Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate](/img/structure/B13683026.png)
![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13683035.png)
